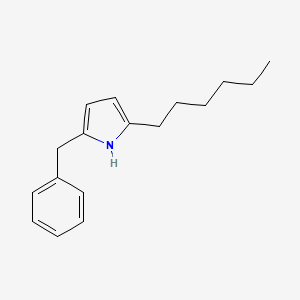

2-benzyl-5-hexyl-1H-pyrrole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

650616-12-9 |

|---|---|

Molekularformel |

C17H23N |

Molekulargewicht |

241.37 g/mol |

IUPAC-Name |

2-benzyl-5-hexyl-1H-pyrrole |

InChI |

InChI=1S/C17H23N/c1-2-3-4-8-11-16-12-13-17(18-16)14-15-9-6-5-7-10-15/h5-7,9-10,12-13,18H,2-4,8,11,14H2,1H3 |

InChI-Schlüssel |

KURXCYOMRTWOOF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation (Methodological Application)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-benzyl-5-hexyl-1H-pyrrole by probing the interactions of the molecule with electromagnetic radiation. These techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular structure of this compound.

1D NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group, the hexyl chain, and the pyrrole (B145914) ring. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrrole-H | 5.88 (s, 1H), 6.05 (t, J = 2.4 Hz, 1H), 6.53 (s, 1H) | 105.8, 107.0, 120.7, 133.7 |

| Benzyl-CH₂ | 4.95 (s, 2H) | 50.2 |

| Benzyl-Ar-H | 6.86-6.96 (m, 2H), 7.11-7.27 (m, 3H) | 126.3, 127.3, 128.6, 138.6 |

| Hexyl-CH₂ | 2.36 (d, J = 8.0 Hz, 2H), 1.41-1.53 (m, 2H), 1.05-1.28 (m, 6H) | 26.2, 28.8, 29.1, 31.6 |

| Hexyl-CH₃ | 0.78 (t, J = 7.2 Hz, 3H) | 14.1 |

Note: Data presented is for the isomer 1-benzyl-2-hexyl-1H-pyrrole and serves as an illustrative example.

2D and Advanced NMR Techniques: To unambiguously assign the structure of this compound, 2D NMR experiments are essential. semanticscholar.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, for instance, showing correlations between adjacent methylene (B1212753) groups in the hexyl chain and between the protons on the pyrrole ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the benzyl group, the hexyl chain, and the pyrrole ring. For example, a correlation between the benzylic protons and the C2 carbon of the pyrrole ring would confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule. diva-portal.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.comindexcopernicus.com In high-resolution mass spectrometry (HRMS), the mass-to-charge ratio (m/z) of an ion can be measured with very high accuracy, allowing for the determination of the elemental formula. nih.govmdpi.com

For this compound (C₁₇H₂₃N), the expected exact mass can be calculated. HRMS analysis of a sample would provide an experimental m/z value that should match the theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. For the related isomer, 1-benzyl-2-hexyl-1H-pyrrole, the calculated m/z for [M + H]⁺ is 242.1903, and the found value was 242.1905, confirming the formula C₁₇H₂₃N.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For 2-substituted pyrrole derivatives, characteristic fragmentation pathways include losses of the side chains. nih.gov For this compound, one might expect to see fragmentation corresponding to the loss of the benzyl group (C₇H₇, 91 Da) or cleavage within the hexyl chain.

| Technique | Parameter | Expected Value for C₁₇H₂₃N |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | 242.1903 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. jetir.orgnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the C=C stretching vibrations of the benzene (B151609) and pyrrole rings.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Pyrrole N-H | Stretching | ~3400 | Weak |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 2960-2850 | 2960-2850 |

| Aromatic C=C | Stretching | 1600, 1495, 1450 | Strong, ~1600 |

| Pyrrole Ring | Stretching | ~1550 | ~1550 |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. cutm.ac.inelte.hupharmatutor.org The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. For this compound, the expected electronic transitions are primarily π → π* transitions associated with the aromatic pyrrole and benzene rings. researchgate.net

The position of the absorption maximum (λ_max) is influenced by the extent of conjugation in the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyrrole chromophore.

| Chromophore | Transition | Typical λ_max (nm) |

| Pyrrole Ring | π → π | ~210-240 |

| Benzene Ring | π → π | ~255 |

While this compound itself is not chiral, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for the characterization of its chiral derivatives. rsc.orgrsc.org If a chiral center were introduced into the molecule, for example, by substitution on the benzyl or hexyl groups, the resulting enantiomers would interact differently with circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. cas.cznih.gov A CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the chiral molecule. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the stereocenters. This technique would be invaluable for assigning the absolute stereochemistry of any chiral analogs of this compound.

Diffraction Methods for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comcambridge.orgmdpi.com This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. It also reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. nih.gov

For this compound, a successful single-crystal X-ray diffraction experiment would provide a complete and unambiguous picture of its solid-state structure. The following table illustrates the type of information that would be obtained from such an analysis.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between three bonded atoms. |

| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |

X-ray Crystallography for Single Crystal Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule. This technique provides detailed information on bond lengths, bond angles, and crystal packing interactions. While the specific crystal structure of this compound is not widely reported, analysis of similar substituted pyrrole derivatives provides insight into the expected structural features. mdpi.comresearchgate.netcambridge.orgacs.org

For many complex organic molecules, obtaining crystals suitable for single-crystal X-ray analysis can be challenging. In such cases, synchrotron X-ray powder diffraction data can be employed for ab initio structure determination. cambridge.org The crystal structures of several functionalized pyrroles have been resolved, revealing key structural parameters. For instance, studies on N-substituted and 2,5-disubstituted pyrroles have been successfully characterized, confirming their molecular geometry and solid-state conformation. mdpi.comresearchgate.netresearchgate.net The analysis of these related structures indicates that the pyrrole ring is essentially planar, and the substituents' orientation is determined by steric and electronic factors. researchgate.net The packing in such crystals is often stabilized by intermolecular interactions like C-H···π contacts. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: Data presented is for a representative substituted indole, illustrating typical parameters obtained from single-crystal X-ray diffraction analysis, as specific data for this compound is not available. mdpi.com

Chromatographic Purity and Separation Methods (Methodological Focus)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Both HPLC and UHPLC are powerful techniques for determining the purity of pyrrole derivatives and separating them from reaction byproducts and impurities. oatext.comoatext.compensoft.netnih.gov These methods offer high resolution, sensitivity, and reproducibility.

A typical approach for analyzing substituted pyrroles involves reverse-phase (RP) chromatography. pensoft.netsielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by partitioning the analyte between the stationary and mobile phases. For pyrrole derivatives, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of all components in the sample. oatext.comoatext.com

Method development for a compound like this compound would involve optimizing several parameters:

Column: A C18 column is a common starting point for nonpolar to moderately polar compounds. pensoft.net

Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water (often with additives like formic acid or a phosphate (B84403) buffer to control pH and improve peak shape) is typically used. oatext.compensoft.netsielc.commdpi.com

Detection: A UV/Vis detector is commonly used, with the detection wavelength set to an absorbance maximum of the pyrrole chromophore (e.g., 225 nm or 254 nm). oatext.compensoft.netnih.gov

Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time. A typical flow rate might be 0.5-1.0 mL/min, with the column temperature maintained around 30°C to ensure reproducibility. oatext.compensoft.netnih.gov

UHPLC, which uses smaller particle size columns (typically <2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. oatext.comoatext.comsielc.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or 100 mm x 2.1 mm, 1.8 µm) | oatext.compensoft.netmdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer (pH 3.0) | oatext.commdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | oatext.commdpi.com |

| Elution | Gradient | oatext.comoatext.com |

| Flow Rate | 0.3 - 1.0 mL/min | oatext.compensoft.net |

| Column Temperature | 30 - 40 °C | oatext.compensoft.netmdpi.com |

| Detection | UV at 225 nm or 254 nm | oatext.compensoft.net |

| Injection Volume | 3 - 20 µL | oatext.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. mdpi.com For compounds with lower volatility or those containing polar functional groups, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nih.govshimadzu.com

While this compound may have some volatility, its analysis by GC-MS could be improved through derivatization of the N-H group of the pyrrole ring. A common approach for derivatizing amines and related compounds is acylation. nih.gov For instance, reaction with a perfluorinated anhydride (B1165640) (like trifluoroacetic anhydride, TFAA) in the presence of a suitable solvent can convert the pyrrole into its N-acyl derivative. nih.gov This derivative is typically more volatile and less polar, leading to better chromatographic peak shape and thermal stability during GC analysis.

The mass spectrometer detector provides structural information based on the fragmentation pattern of the compound after ionization. This fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries. The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions resulting from the cleavage of the benzyl and hexyl groups.

| Step | Description |

|---|---|

| Derivatization (optional) | Reaction with an acylating agent (e.g., Trifluoroacetic anhydride) to increase volatility by converting the N-H group to an N-acyl group. |

| Injection | Introduction of the vaporized sample into the GC column. |

| Separation | Separation of components on a capillary column (e.g., DB-5ms) based on their boiling points and interaction with the stationary phase. |

| Ionization | Fragmentation of the eluted compound, typically using Electron Ionization (EI). |

| Detection | Separation and detection of the resulting ions by the mass spectrometer to generate a mass spectrum. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. rsc.orgrsc.orglibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel 60 F254). rsc.orgrsc.org Alongside the reaction mixture, spots of the starting materials are also applied for comparison. libretexts.org The plate is then developed in a suitable solvent system (eluent), which is chosen based on the polarity of the reactants and products. A common eluent system for pyrrole synthesis might be a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate. rsc.org

After development, the plate is visualized. Since pyrrole rings are often UV-active, the spots can be seen under a UV lamp at 254 nm. rsc.orgrsc.org Additionally, chemical stains like potassium permanganate (B83412) or vanillin (B372448) can be used for visualization. rsc.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane and a new spot, corresponding to the product, has appeared with a distinct Rf (retention factor) value. libretexts.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Eluent | Mixture of Petroleum Ether (PE) and Ethyl Acetate (EtOAc) (e.g., 19:1 ratio) |

| Application | Capillary spotting of starting materials and reaction mixture aliquots. |

| Visualization | 1. UV light (254 nm) 2. Staining with potassium permanganate or vanillin solution |

| Interpretation | Disappearance of starting material spot(s) and appearance of a new product spot in the reaction lane. |

No Publicly Available Research Found for Theoretical and Computational Investigations of this compound

Following an extensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the quantum chemical calculations, molecular modeling, or simulations for the compound This compound could be located. The information required to construct the requested article, including Density Functional Theory (DFT) analysis, molecular orbital data, predicted spectroscopic parameters, and ab initio characterizations, does not appear to be available in published research.

While general methodologies for the computational analysis of substituted pyrroles exist, applying these to the specific molecule of this compound would require original research and would be purely speculative. The strict adherence to scientifically accurate and verifiable information for this particular compound cannot be met due to the absence of relevant data.

Searches for the synthesis or characterization of this compound also failed to yield results that would provide a basis for subsequent computational analysis. The scientific community has published extensive research on various other substituted pyrroles, but this specific benzyl and hexyl combination appears to be uncharacterized in the context of the requested theoretical investigations.

Therefore, it is not possible to generate the article as per the provided outline without fabricating data, which would violate the core principles of scientific accuracy.

Theoretical and Computational Investigations of 2 Benzyl 5 Hexyl 1h Pyrrole

Molecular Modeling and Simulations

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility. By simulating the motion of atoms and bonds, MD can reveal the preferred shapes (conformations) a molecule like 2-benzyl-5-hexyl-1H-pyrrole adopts in different environments.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the pyrrole (B145914) core to the benzyl (B1604629) and hexyl substituents. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. Such simulations are typically performed using force fields like AMBER or CHARMM, which approximate the potential energy of the system. nih.gov Explicit solvent models are often included to mimic physiological conditions and understand how interactions with solvent molecules influence conformational preferences. nih.gov

For this compound, key dihedral angles to monitor during a simulation would include the C-C-C-C torsion angles within the hexyl chain and the C-N-C-C and C-C-C-C torsions linking the benzyl group to the pyrrole ring. Analysis of the simulation trajectory allows for the clustering of conformations and the calculation of the relative populations of different conformational states. This information is crucial for understanding how the molecule might present itself to a biological target.

Table 1: Representative Dihedral Angles and Conformational States of this compound from a Hypothetical MD Simulation

| Conformational State | Dihedral Angle 1 (Pyrrole-CH2-Ph) | Dihedral Angle 2 (Pyrrole-C-C-C) | Relative Population (%) |

| Extended | 175° | 180° | 65 |

| Bent | 90° | 180° | 25 |

| Folded | 95° | 60° | 10 |

Note: This data is illustrative and represents the type of output expected from an MD simulation analysis.

Computational Approaches to Intermolecular Interactions

Understanding the non-covalent interactions between this compound and its environment (e.g., a protein receptor, solvent molecules) is fundamental to predicting its chemical and biological behavior. Computational methods can quantify these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

The pyrrole ring itself can act as both a hydrogen bond donor (N-H) and acceptor. The aromatic nature of the pyrrole and benzyl rings allows for π-π stacking interactions with other aromatic residues. The hexyl chain, being aliphatic, primarily engages in hydrophobic (van der Waals) interactions. Computational techniques such as Quantum Mechanics (QM) calculations on model systems can provide highly accurate interaction energies. For larger systems, molecular mechanics-based methods, often combined with specialized scoring functions, are used to estimate the strength and nature of these intermolecular contacts. nih.gov

These computational analyses can identify the key functional groups responsible for binding and can guide the design of analogs with improved interaction profiles. For instance, modifying the substituents on the benzyl ring could enhance π-π stacking or introduce new hydrogen bonding opportunities.

Docking Studies (focused on binding modes and mechanisms, not biological outcome/efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies are instrumental in exploring its potential binding modes within the active site of a protein target. These studies focus on the geometry and energetics of the interaction, rather than the ultimate biological effect.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the binding site, scoring each "pose" based on a function that estimates the binding affinity. mdpi.com The results provide insights into the plausible binding hypotheses.

For a molecule like this compound, docking might reveal that the hexyl group occupies a hydrophobic pocket, while the benzyl group engages in π-stacking with an aromatic amino acid residue like phenylalanine or tyrosine. The pyrrole N-H group might form a crucial hydrogen bond with a backbone carbonyl or an acidic residue in the protein. nih.gov The analysis of these docked poses illuminates the specific intermolecular contacts that stabilize the ligand-receptor complex. mdpi.com

Table 2: Hypothetical Docking Results for this compound in a Protein Active Site

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | PHE 268 | π-π Stacking (Benzyl ring) |

| 1 | LEU 352, ILE 373 | Hydrophobic (Hexyl chain) | |

| 1 | GLU 227 | H-bond (Pyrrole N-H) | |

| 2 | -7.9 | TRP 178 | π-π Stacking (Pyrrole ring) |

| 2 | VAL 294, ALA 353 | Hydrophobic (Hexyl chain) | |

| 2 | TYR 406 | H-bond (Pyrrole N-H) |

Note: This data is for illustrative purposes to demonstrate the output of a typical docking study.

Structure-Reactivity and Structure-Property Relationship Studies (Theoretical Basis)

Theoretical studies on structure-reactivity and structure-property relationships aim to correlate the chemical structure of a molecule with its activity or properties using computational models.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. frontiersin.org For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. wu.ac.th

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed activity. wu.ac.th

A hypothetical QSAR equation might look like: pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * HD_Count + constant This equation would suggest that activity increases with lipophilicity (logP) and the number of hydrogen bond donors (HD_Count), but decreases with molecular weight (MW). Such models are valuable for predicting the activity of new, unsynthesized compounds and for prioritizing synthetic efforts. scienceopen.com

Cheminformatics and Data Mining in Pyrrole Chemistry

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of pyrrole chemistry, cheminformatics tools can be used to mine databases of known compounds to identify structural patterns associated with desired properties.

For instance, by searching large chemical libraries, one could identify all compounds containing the 2,5-disubstituted pyrrole scaffold and analyze the types of substituents that are commonly found in active molecules. This can reveal important structure-activity relationships (SAR) across a broad range of biological targets. Data mining techniques can also be used to cluster pyrrole-containing compounds based on their structural similarity, helping to identify diverse subsets of molecules for screening campaigns.

Scaffold Hopping and Molecular Editing Strategies for Pyrrole Design

Scaffold hopping is a computational strategy used in drug design to identify new molecular cores (scaffolds) that can serve as functional replacements for an existing one, while maintaining the same biological activity. Starting with the this compound scaffold, computational methods can search for alternative heterocyclic systems that can present the key interacting groups (the benzyl and hexyl moieties) in a similar spatial arrangement. uniroma1.it This can lead to the discovery of novel chemotypes with potentially improved properties, such as better synthetic accessibility or a more favorable intellectual property position.

Molecular editing refers to the targeted modification of a molecule's structure to improve its properties. nih.gov Recent advances have enabled "skeletal recasting" strategies where the pyrrole ring itself can be deconstructed and reconstructed to introduce new substitution patterns that are otherwise difficult to synthesize. nih.gov Computational tools can guide these molecular editing strategies by predicting the impact of structural changes on the molecule's conformation and binding potential. For example, in silico tools can assess whether replacing the pyrrole core with a triazole or pyrazole (B372694) would be a viable scaffold hop by comparing their ability to mimic the key interactions of the original molecule. uniroma1.it

Reactivity, Derivatization, and Functionalization Strategies of 2 Benzyl 5 Hexyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Reactions of Pyrroles

Pyrrole (B145914) undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system. pearson.comstudy.com This increases the electron density of the ring, making it highly nucleophilic and reactive towards electrophiles, often requiring only mild reagents and conditions. pearson.compearson.com

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position over the C3 (β) position. onlineorganicchemistrytutor.comquora.comquora.com The rationale for this regioselectivity lies in the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. Attack at the α-position allows the positive charge to be delocalized over three atoms, resulting in three resonance structures. echemi.comstackexchange.com In contrast, attack at the β-position yields an intermediate that is stabilized by only two resonance structures, making it less stable. echemi.comstackexchange.com Consequently, the transition state leading to the α-substituted product has a lower activation energy. stackexchange.com

For 2-benzyl-5-hexyl-1H-pyrrole, the α-positions (C2 and C5) are already occupied. Therefore, electrophilic aromatic substitution must occur at the available β-positions (C3 or C4). The directing influence of the existing alkyl and benzyl (B1604629) groups will determine the precise location of the incoming electrophile.

The substituents on the pyrrole ring significantly modulate its reactivity and the orientation of incoming electrophiles. The nitrogen atom's lone pair strongly activates the ring towards EAS. pearson.com In this compound, both the benzyl and hexyl groups are considered alkyl-type substituents, which are electron-donating via an inductive effect. This further increases the electron density of the pyrrole ring, enhancing its reactivity compared to unsubstituted pyrrole.

These activating groups direct incoming electrophiles to the vacant C3 and C4 positions. The outcome of the substitution is typically a mixture of 3- and 4-substituted products, with the ratio depending on the specific electrophile and reaction conditions, as well as the subtle electronic and steric differences between the benzyl and hexyl groups.

| Substituent Type | Effect on Reactivity | Directing Influence | Examples |

|---|---|---|---|

| Activating (Electron-Donating) | Increases reactivity | Directs to available α or β positions | -Alkyl, -Benzyl, -OR, -NR₂ |

| Deactivating (Electron-Withdrawing) | Decreases reactivity quora.com | Directs to available positions, often meta to the deactivating group | -NO₂, -CN, -SO₃H, -COR |

Nucleophilic Reactions and Annulation Strategies

Due to its electron-rich character, the pyrrole ring is generally not reactive towards nucleophiles. Aromatic nucleophilic substitution on pyrroles is uncommon and typically requires the presence of strong electron-withdrawing groups to reduce the ring's electron density, which are absent in this compound.

However, the pyrrole core can be elaborated through annulation strategies, which involve the construction of a new ring fused to the pyrrole scaffold. rsc.org These methods often begin with the functionalization of the pyrrole at one of the β-positions or the nitrogen atom, followed by an intramolecular cyclization reaction. Various synthetic strategies have been developed for the synthesis of annulated pyrroles, including those based on Friedel-Crafts reactions, Michael additions, and Heck couplings. rsc.org For a molecule like this compound, a β-position could be acylated, and the resulting ketone could serve as an anchor point for building a new heterocyclic or carbocyclic ring.

Metal-Catalyzed Functionalization of Pyrroles

Modern synthetic chemistry offers powerful metal-catalyzed methods for the precise functionalization of heterocyclic compounds like pyrroles. researchgate.netnih.govorganic-chemistry.org These techniques provide access to a wide range of derivatives that are difficult to obtain through classical methods.

Direct C-H functionalization has emerged as a highly efficient strategy for modifying heterocycles, as it avoids the need for pre-functionalization (e.g., halogenation). researchgate.net For this compound, the C-H bonds at the C3 and C4 positions are targets for such transformations. Transition metals like palladium, rhodium, and nickel are commonly employed as catalysts. researchgate.netmdpi.com These reactions can be used to introduce aryl, alkyl, or other functional groups directly onto the pyrrole ring. In some cases, a directing group, often attached to the pyrrole nitrogen, is used to control the regioselectivity of the C-H activation, guiding the metal catalyst to a specific C-H bond. mdpi.comrsc.org Nickel-catalyzed C-H annulation, for example, can provide access to fused bicyclic systems. researchgate.net

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To apply these methods to this compound, the molecule would first need to be halogenated (e.g., brominated or iodinated) at one of the β-positions. The resulting halopyrrole can then act as an electrophilic partner in various cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. researchgate.netnih.gov This method would allow for the introduction of a diverse array of aryl or vinyl substituents at the C3 or C4 position of the pyrrole ring. nih.govgrafiati.com To prevent side reactions like debromination, the pyrrole nitrogen is often protected with a suitable group, such as SEM (2-(trimethylsilyl)ethoxymethyl), before the coupling reaction is performed. nih.gov Other notable cross-coupling reactions applicable to functionalized pyrroles include the Stille coupling (using organotin reagents) and the Heck coupling (with alkenes).

| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling researchgate.netnih.gov | Palladium (e.g., Pd(PPh₃)₄) | Organoboron compound + Organic halide | C-C (sp²-sp²) |

| Stille Coupling | Palladium | Organotin compound + Organic halide | C-C |

| Heck Coupling | Palladium | Alkene + Organic halide | C-C (vinyl-aryl) |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne + Organic halide | C-C (alkynyl-aryl) |

| Buchwald-Hartwig Amination | Palladium | Amine + Organic halide | C-N |

Post-Synthetic Modification and Derivatization Approaches of this compound

The pyrrole core is a versatile scaffold in organic chemistry, amenable to a wide range of post-synthetic modifications. For a 2,5-disubstituted pyrrole such as this compound, derivatization strategies primarily target the remaining C-H bonds at the C3 and C4 positions, the N-H bond, and potentially the C-H bonds of the alkyl substituents. These modifications are crucial for tuning the molecule's electronic properties, solubility, and steric profile, as well as for preparing more complex molecular architectures.

Introduction of Functional Groups at Specific Positions

The electron-donating nature of the benzyl and hexyl groups enhances the electron density of the pyrrole ring, making it highly susceptible to electrophilic substitution at the vacant C3 and C4 positions. The N-H proton is also moderately acidic, allowing for deprotonation and subsequent N-functionalization.

Electrophilic Aromatic Substitution: The π-excessive nature of the pyrrole ring facilitates reactions with various electrophiles. Common transformations include halogenation, nitration, and acylation. The Vilsmeier-Haack reaction, for instance, is a standard method for introducing a formyl group onto electron-rich heterocycles like pyrrole. Given the substitution pattern of this compound, these reactions are expected to proceed regioselectively at the C3 and/or C4 positions.

N-Functionalization: The pyrrole nitrogen can be deprotonated using a strong base, such as sodium hydride or butyllithium, to form the corresponding pyrrolide anion wikipedia.org. This nucleophilic anion readily reacts with electrophiles like alkyl halides or acyl chlorides, enabling the introduction of a wide array of substituents at the N1 position wikipedia.orguctm.edu.

C(sp³)-H Functionalization: Advanced methods have emerged for the direct functionalization of C(sp³)-H bonds adjacent to the pyrrole ring. While often demonstrated on N-protected dialkylpyrroles, these strategies, which can be metal-free, offer a pathway to introduce functionality onto the hexyl or benzyl substituents, for example, through reactions with azodicarboxylates nih.govresearchgate.net.

The table below summarizes potential strategies for introducing functional groups at specific positions of the this compound core.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Expected Product |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 and/or C4 | Introduction of -CHO group(s) |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | C3 and/or C4 | Introduction of acyl group(s) |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C3 and/or C4 | Introduction of Br or Cl atom(s) |

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | N1 | Substitution of N-H with an alkyl group |

| N-Acylation | 1. Strong base (e.g., NaH) 2. Acyl chloride (e.g., CH₃COCl) | N1 | Substitution of N-H with an acyl group |

Formation of Conjugated Systems and Macrocycles (e.g., theoretical aspects of porphyrin formation)

The pyrrole unit is the fundamental building block of porphyrins, a class of macrocycles essential to biological processes like oxygen transport (heme) and photosynthesis (chlorophyll) wikipedia.orgmdpi.com. Porphyrins are tetrapyrrolic macrocycles formed by connecting four pyrrole rings through methine bridges at their α-positions wikipedia.org.

Theoretically, this compound could serve as a precursor for synthesizing highly substituted, non-planar porphyrins. Because its α-positions (C2 and C5) are already substituted, it cannot directly undergo the typical self-condensation (tetramerization) used to form simple porphyrins like octaethylporphyrin nih.gov.

However, it could be incorporated into a porphyrin structure through a mixed condensation strategy, such as a MacDonald [2+2] synthesis nih.govrsc.org. This approach involves the acid-catalyzed condensation of two different dipyrromethane units, followed by oxidation. A hypothetical pathway would involve:

Synthesis of a dipyrromethane derived from this compound.

Condensation of this sterically hindered dipyrromethane with a second, less substituted dipyrromethane that has terminal formyl groups.

The resulting intermediate, a porphyrinogen, would then be oxidized to the final aromatic porphyrin rsc.orgchemeurope.com.

The inclusion of bulky benzyl and hexyl groups at the β-positions of the constituent pyrrole rings would result in a porphyrin with significant structural distortions. These substituents would likely force the macrocycle to adopt a non-planar, "ruffled" or "saddle" conformation wikipedia.org. Such non-planar porphyrins often exhibit unique photophysical and electrochemical properties compared to their planar counterparts, including red-shifted absorption spectra and altered redox potentials. The hexyl chains would also significantly enhance the solubility of the resulting macrocycle in organic solvents, a common challenge in porphyrin chemistry.

Skeletal Rearrangements and Molecular Recasting

Beyond simple substitution, the pyrrole scaffold can undergo more profound structural transformations, including skeletal rearrangements and molecular recasting, which alter the connectivity of the ring itself.

Skeletal Rearrangements: Under certain conditions, such as in the presence of strong acids, substituted pyrroles can undergo rearrangements where substituents migrate to different positions on the ring urfu.ruacs.org. For example, an acyl group introduced at the C3 position of this compound could potentially migrate under acidic catalysis acs.org. Such rearrangements proceed through complex mechanisms that may involve protonation, ring-opening, and re-cyclization steps, leading to thermodynamically more stable isomers. Cascade reactions involving cycloaddition and subsequent skeletal rearrangement have also been developed for the efficient assembly of polysubstituted pyrroles from simple precursors acs.org.

Molecular Recasting: A more modern and powerful strategy for pyrrole derivatization is "molecular editing" or "skeletal recasting" nih.govacs.org. This approach involves the reaction of a simple pyrrole with a "molecular perturbator," such as an azoalkene, in a process that triggers the deconstruction of the original pyrrole via dearomatization, followed by a rearomative reconstruction that incorporates parts of the perturbator nih.govacs.org. This one-pot method allows for the conversion of a disubstituted pyrrole, like this compound, into a more complex, fully substituted pyrrole. Applying this strategy could provide access to novel tetra-substituted pyrroles that would be challenging to synthesize through traditional multi-step methods. This tactic represents a powerful tool for rapidly increasing molecular complexity and exploring new chemical space nih.govacs.org.

Advanced Research Applications of Pyrrole Derivatives Methodological and Theoretical

Role as Building Blocks in Advanced Materials Research (Theoretical/Design Focus)

The unique electronic and structural characteristics of the pyrrole (B145914) ring make it a valuable component in the theoretical design of advanced functional materials. The strategic placement of substituents, such as the benzyl (B1604629) and hexyl groups in 2-benzyl-5-hexyl-1H-pyrrole, allows for the fine-tuning of material properties for specific applications in polymer science, optoelectronics, and supramolecular chemistry.

Pyrrole Monomers in Polymer Science (e.g., conjugated polymers, theoretical aspects)

Pyrrole is a foundational monomer for producing π-conjugated polymers, most notably polypyrrole (PPy), which is known for its high conductivity and biocompatibility. nih.gov These polymers are synthesized from pyrrole monomers and have been extensively studied for their potential use in sensors and electrochromic materials. tcichemicals.com The properties of polypyrroles can be significantly modified through the copolymerization of pyrrole with other monomers or by using substituted pyrrole derivatives. nih.gov

In the theoretical context of this compound as a monomer, its substituents would be expected to impart specific, desirable properties to the resulting polymer.

Solubility and Processability : The long, flexible hexyl group would theoretically increase the polymer's solubility in common organic solvents. Poor solubility is a known limitation of unsubstituted polypyrrole, and incorporating alkyl chains is a common strategy to improve its processability for device fabrication. nih.gov

Interchain Interactions and Morphology : The benzyl group could influence the polymer's solid-state morphology through π-π stacking interactions between adjacent polymer chains. This could lead to more ordered domains, potentially affecting the material's charge transport properties.

Electronic Properties : Both the electron-donating nature of the hexyl group and the aromatic benzyl substituent would electronically perturb the pyrrole ring, altering the oxidation potential of the monomer and the resulting polymer's bandgap and conductivity.

The design of new polymers for electronic applications often involves incorporating chromophores into π-conjugated chains. nih.gov By functionalizing the pyrrole monomer, it is possible to create physically cross-linked chain structures and prevent excessive hydrogen bonding, which can otherwise lead to poor solubility. nih.gov

Design of Optoelectronic Materials (theoretical optical/electronic properties)

Pyrrole derivatives are integral to the design of materials for optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov The optical and electronic properties of these materials are dictated by their molecular structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretical investigations have shown that the geometry and electronic structure of the pyrrole ring are dramatically affected by its substituents. acs.orgacs.org This principle can be applied to the theoretical design of this compound-based materials. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict how substituents influence the key electronic properties of a molecule. rsc.org

| Property | Influence of Substituents (Theoretical) | Potential Application |

| HOMO/LUMO Energy Levels | The alkyl (hexyl) and benzyl groups are expected to modify the electron density of the pyrrole ring, thereby tuning the HOMO and LUMO energy levels and the resulting bandgap. | Tuning emission color in OLEDs; optimizing energy level alignment in organic solar cells. |

| Absorption/Emission Spectra | Changes in the electronic structure directly impact the wavelengths of light the molecule absorbs and emits. Fluorination of similar building blocks, for instance, has been shown to cause shifts in absorption spectra. rsc.orgresearchgate.net | Development of new dyes and pigments; materials for specific wavelength sensors. |

| Nonlinear Optical (NLO) Properties | The introduction of donor and acceptor groups across the pyrrole ring can induce significant second-order NLO responses, which is highly dependent on molecular geometry. acs.org | Materials for optical data processing and laser technology. acs.org |

The presence of the benzyl and hexyl groups on the pyrrole core provides a framework for tuning its photophysical properties, making it a theoretically interesting candidate for custom-designed optoelectronic components.

Supramolecular Chemistry and Self-Assembly (theoretical aspects of intermolecular forces)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nankai.edu.cn Pyrrole-containing molecules are excellent candidates for designing self-assembling systems due to the diverse intermolecular forces they can engage in.

For this compound, a theoretical analysis of its structure suggests it could participate in several key interactions that drive self-assembly:

Hydrogen Bonding : The N-H group of the pyrrole ring is a classic hydrogen bond donor, capable of forming predictable networks with suitable acceptor molecules. This interaction is a primary driver in many pyrrole-based supramolecular structures. researchgate.netacs.org

π-π Stacking : The aromatic benzyl group and the pyrrole ring itself can engage in π-π stacking interactions, which are crucial for organizing molecules into well-defined one- or two-dimensional arrays. nih.gov

Van der Waals Forces : The long hexyl chain provides significant van der Waals interactions, which can help stabilize the resulting supramolecular assembly and influence the packing of molecules in the solid state.

The combination of these forces could theoretically guide this compound to form complex, hierarchical structures like gels or liquid crystals. nih.gov Two-component self-assembly, where pyrrole cations interact with other molecules, can lead to the formation of 3D networks. nih.gov

Methodologies for Investigating Receptor Binding and Molecular Interactions (Computational Focus)

Computational chemistry provides powerful tools to predict and analyze how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These in silico methods are essential in modern drug discovery and molecular biology for screening potential ligands and understanding their mechanisms of action at a molecular level.

Computational Docking and Molecular Dynamics for Ligand-Target Recognition Mechanisms

Computational docking and molecular dynamics (MD) simulations are primary methodologies used to study the recognition and binding process between a ligand and its target receptor. coventry.ac.uk

Computational Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For a molecule like this compound, a docking simulation would involve placing it into the active site of a target protein and scoring the different binding poses based on factors like intermolecular forces and conformational energies. nih.gov Docking studies on similar pyrrole derivatives have been used to identify important intermolecular contacts that mediate binding and to correlate calculated binding energies with experimental activity. nih.gov For example, studies have successfully docked pyrrole-based compounds into the colchicine-binding site of tubulin to explore their anti-cancer potential. mdpi.com

Understanding Binding Modes at a Molecular Level (theoretical)

The ultimate goal of these computational methods is to achieve a detailed, theoretical understanding of the ligand's binding mode. This involves identifying the specific amino acid residues in the target protein that interact with the ligand and characterizing the nature of these interactions.

For this compound, a theoretical analysis of its binding mode would focus on the contributions of its different structural components:

| Molecular Fragment | Potential Interaction Type | Example from Related Systems |

| Pyrrole N-H | Hydrogen Bonding | The N-H group can act as a hydrogen bond donor to an acceptor amino acid residue (e.g., Asp, Glu, or a backbone carbonyl). |

| Benzyl Group | π-π Stacking, Hydrophobic Interactions | The aromatic ring can stack with aromatic residues like Phe, Tyr, or Trp, or fit into a hydrophobic pocket. nih.gov |

| Hexyl Group | Hydrophobic Interactions | The flexible alkyl chain can occupy hydrophobic cavities within the binding site, interacting with nonpolar residues such as Leu, Val, or Ile. |

| Pyrrole Ring | π-π Stacking, Cation-π Interactions | The aromatic pyrrole ring can also participate in stacking or interact with positively charged residues. |

By analyzing the outputs of docking and MD simulations, researchers can construct a detailed pharmacophore model. This model describes the essential structural features required for binding and activity, which can then be used to design new, more potent derivatives. Structure-activity relationship (SAR) studies on related pyrrole compounds have confirmed that substituents on the pyrrole core, including N-benzyl groups, are critical for their inhibitory potencies against biological targets. nih.gov

Development of Analytical Probes and Sensors (Methodological)

Research in this area predominantly focuses on other functionalized pyrroles and their polymers. For instance, studies have demonstrated the synthesis of carboxyl-functionalized polypyrrole derivatives, such as poly(pyrrole-N-propanoic acid), which exhibit properties conducive to sensor applications. nih.gov These properties include a hydrophilic nanoporous structure and the presence of abundant functional groups that can act as specific recognition sites for biomolecule immobilization. nih.gov Such materials have shown potential as permeable and permselective membranes, as well as fluorescent conjugated polymers for amplifying quenching signals in the presence of an analyte. nih.gov

Furthermore, the development of pyrrole-based chemosensors often involves the strategic design of molecules that can interact selectively with specific ions or molecules. This can be achieved through various mechanisms, including anion-induced deprotonation of a receptor, leading to a colorimetric change. researchgate.net The versatility of the pyrrole scaffold allows for the synthesis of a wide array of derivatives, including those conjugated with other aromatic systems like pyrene, to create fluorescent chemosensors for detecting substances such as herbicides. scielo.br

The general approach to developing pyrrole-based sensors involves creating a system where the interaction between the pyrrole derivative and the target analyte produces a measurable signal. This signal can be optical (colorimetric or fluorescent) or electrochemical. researchgate.net For example, the binding of an anion to a pyrrole-containing receptor can perturb the electronic properties of an attached fluorophore, resulting in a detectable change in its optical properties. researchgate.net

Future Research Directions and Emerging Paradigms in 2 Benzyl 5 Hexyl 1h Pyrrole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving the development of green and sustainable methods for the synthesis of pyrrole (B145914) derivatives, including 2-benzyl-5-hexyl-1H-pyrrole. Traditional methods like the Paal-Knorr synthesis, while effective, often rely on harsh reaction conditions and volatile organic solvents. rgmcet.edu.in Modern approaches aim to mitigate these drawbacks through the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. pensoft.netnih.gov In the context of the Paal-Knorr synthesis of 2,5-disubstituted pyrroles, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields. organic-chemistry.orgpensoft.net This technique eliminates the need for prolonged heating and can often be performed in solvent-free conditions or with greener solvents.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as both solvents and catalysts in organic synthesis. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to conventional organic solvents. researchgate.net For the synthesis of N-substituted pyrroles, acidic ionic liquids have been shown to be effective catalysts, facilitating clean product formation and simple work-up procedures. researchgate.netresearchgate.net

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods represent cutting-edge sustainable strategies for pyrrole synthesis. rsc.org These techniques offer metal-free reaction pathways, operate under mild conditions, and can enable novel transformations through C-H functionalization. rsc.org For instance, a visible-light-driven, metal-free route using benzophenone (B1666685) as a photocatalyst has been developed for creating highly substituted pyrroles under solvent-free conditions. rsc.org

| Green Synthetic Method | Energy Source/Catalyst | Typical Solvents | Key Advantages |

| Microwave-Assisted | Microwave Irradiation | Solvent-free, PEG-200, Water | Rapid reaction times, higher yields, reduced energy consumption pensoft.netnih.gov |

| Ionic Liquids | Acidic Ionic Liquids (e.g., [bmim]HSO4) | Ionic Liquid (as solvent and catalyst) | Recyclable, non-volatile, simplified work-up researchgate.netresearchgate.net |

| Photocatalysis | Visible Light, Photocatalyst (e.g., Benzophenone) | Acetonitrile (B52724), Solvent-free | Metal-free, mild conditions, novel reactivity rsc.orgrsc.org |

| Heterogeneous Catalysis | Carbon-supported Pt catalyst | Toluene | Recyclable catalyst, high atom economy rsc.org |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Discovery

Predictive Modeling for Synthesis and Reactivity

Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including identifying optimal reaction conditions. beilstein-journals.orgpreprints.org For the synthesis of this compound, AI can be employed to:

Optimize Reaction Conditions: By analyzing data from numerous Paal-Knorr reactions, a machine learning model could predict the ideal catalyst, solvent, temperature, and reaction time to maximize the yield and minimize byproducts for the synthesis of this specific pyrrole.

Predict Reaction Yields: Algorithms can be developed to forecast the expected yield of a reaction, allowing chemists to prioritize more efficient synthetic routes before entering the lab. rsc.org

Suggest Novel Synthetic Routes: Retrosynthesis AI tools can propose entirely new pathways to a target molecule, potentially uncovering more efficient or sustainable methods than currently known. cas.org

De Novo Design of Pyrrole Scaffolds

Generative AI models can design novel molecules from scratch with desired properties. benevolent.com By learning the underlying patterns in large databases of known molecules, these models can generate new chemical structures that are likely to be active for a specific biological target or possess certain material properties. nih.govnih.govchemrxiv.org In the context of this compound, de novo design could be used to:

Generate Analogs with Improved Properties: A generative model could be trained on a dataset of pyrrole derivatives with known activities to design new analogs of this compound with enhanced biological efficacy or improved material characteristics.

Scaffold Hopping: AI can suggest entirely new molecular scaffolds that maintain the desired functional properties of the parent molecule but have different core structures, which can be useful for navigating intellectual property landscapes and improving pharmacokinetic profiles. nih.gov

Exploration of Novel Reactivity and Unconventional Reaction Pathways

While the fundamental reactivity of the pyrrole ring is well-established, there is ongoing research into uncovering novel transformations and unconventional reaction pathways. For this compound, future research will likely focus on selective C-H functionalization and exploring its potential in photocatalytic and electrochemical reactions.

Pyrroles are electron-rich aromatic compounds, making them susceptible to electrophilic substitution, which typically occurs at the C2 and C5 positions. rgmcet.edu.in In this compound, these positions are already substituted, which directs further reactions to the C3 and C4 positions or to the benzyl (B1604629) and hexyl side chains.

Recent advances have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to modifying existing molecules. nih.gov For this compound, this could involve:

Metal-Catalyzed C-H Functionalization: Transition metal catalysts can enable the direct coupling of various groups to the pyrrole ring or its substituents, bypassing the need for pre-functionalized starting materials. nih.gov

Photocatalytic C-H Functionalization: Visible-light photocatalysis can generate radical intermediates that can participate in C-H functionalization reactions under mild conditions, opening up new avenues for creating complex pyrrole derivatives. researchgate.net

Development of Advanced Spectroscopic and Imaging Techniques for Pyrrole Analysis

The unambiguous characterization of this compound and its reaction products is crucial for understanding its chemistry. While standard techniques like 1H and 13C NMR are routine, advanced methods are becoming increasingly important for detailed structural elucidation and for studying reaction dynamics. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the complex spectra of substituted pyrroles. The Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which is critical for determining the three-dimensional structure of molecules. diva-portal.orgmdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of molecules.

| Spectroscopic Technique | Information Obtained | Application to this compound |

| 1D NMR (¹H, ¹³C) | Basic structural framework, chemical environment of atoms. | Confirmation of benzyl, hexyl, and pyrrole moieties. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (C-H, C-C, H-H). | Unambiguous assignment of all proton and carbon signals. researchgate.net |

| NOESY | Spatial proximity of atoms. | Determination of preferred conformations of the benzyl and hexyl groups relative to the pyrrole ring. diva-portal.org |

| HRMS | Exact mass and elemental composition. | Confirmation of the molecular formula. |

| Tandem MS (MS/MS) | Fragmentation patterns, structural information. | Elucidation of the structure of reaction products and intermediates. |

Mechanistic Elucidation of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic processes. For the synthesis and subsequent reactions of this compound, both experimental and computational methods are being employed to unravel the intricate details of these transformations.

Paal-Knorr Synthesis Mechanism: The mechanism of the Paal-Knorr reaction has been a subject of study for many years. It is now generally accepted that the reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. uctm.eduorganic-chemistry.org Computational studies using Density Functional Theory (DFT) have provided detailed insights into the energy profile of this reaction, confirming that the hemiaminal cyclization is the rate-determining step. rsc.orgresearchgate.net These computational models can be applied to the specific case of this compound to understand the influence of the benzyl and hexyl groups on the reaction kinetics and thermodynamics.

Transition Metal-Catalyzed Reactions: The mechanisms of transition metal-catalyzed reactions, such as gold-catalyzed pyrrole synthesis, are often complex, involving multiple catalytic cycles. organic-chemistry.orgorganic-chemistry.org Mechanistic studies, often combining experimental techniques like kinetic analysis and isotopic labeling with computational modeling, are crucial for understanding the role of the catalyst and intermediates in these reactions. acs.orgacs.orgnih.gov For example, in the gold-catalyzed synthesis of substituted pyrroles, it has been proposed that the reaction proceeds via an autotandem catalysis involving the formation of a gold-acetylide intermediate. organic-chemistry.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.